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molecular formula C10H11NO4S B8603977 N-(4-acetylphenyl)sulfonylacetamide

N-(4-acetylphenyl)sulfonylacetamide

Cat. No. B8603977
M. Wt: 241.27 g/mol
InChI Key: PMXTYRUSSPSHPU-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

A solution of 4-acetylbenzenesulfonamide (0.726 g, 3.64 mmol), acetic anhydride (0.7 ml, 7.42 mmol) and DMAP (22.26 mg, 0.182 mmol) in pyridine (0.7 ml) was stirred at room temperature 16 hrs. The volatiles were removed under reduced pressure, the residue was taken up in toluene (5 mL) and concentrated again (3×). The residue was dissolved in EtOAc (20 mL), washed with brine (20 mL), dried over Na2SO4, filtered and concentrated in vacuo. The solid residue was triturated in Et2O and filtered to give N-[(4-acetylphenyl)sulfonyl]acetamide (670 mg, 2.78 mmol, 76% yield) as a pale yellow solid. MS ESI: [M+Na]+ m/z 264.0. 1H NMR (500 MHz, DMSO-d6) δ 12.25 (s, 1H), 8.13 (d, J=9.9, 2H), 8.01 (d, J=9.9, 2H), 2.62 (s, 3H), 1.91 (s, 3H).
Quantity
0.726 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
22.26 mg
Type
catalyst
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:14](OC(=O)C)(=[O:16])[CH3:15]>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([S:10]([NH:13][C:14](=[O:16])[CH3:15])(=[O:11])=[O:12])=[CH:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.726 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
22.26 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0.7 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again (3×)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (20 mL)
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated in Et2O
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.78 mmol
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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